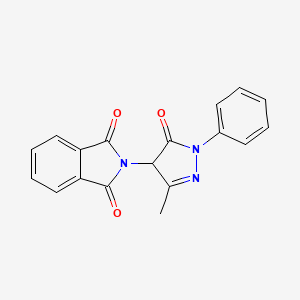

2-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)-1H-isoindole-1,3(2H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3-metil-5-oxo-1-fenil-4,5-dihidro-1H-pirazol-4-il)-1H-isoindol-1,3(2H)-diona: Ácido 2-((3-metil-5-oxo-1-fenil-4,5-dihidro-1H-pirazol-4-il)diazenil)benzoico , es un compuesto químico con la fórmula molecular C17H14N4O3. Tiene un peso molecular de 322.326 g/mol .

Métodos De Preparación

Rutas sintéticas:: La preparación sintética de este compuesto implica varios pasos. Una ruta común incluye la condensación de un derivado de hidracina con un isocianato, seguida de ciclización. Las condiciones de reacción detalladas y los intermediarios necesitarían una investigación adicional.

Producción industrial:: Desafortunadamente, los métodos específicos de producción industrial para este compuesto no están ampliamente documentados. A menudo se sintetiza en laboratorios de investigación para aplicaciones especializadas.

Análisis De Reacciones Químicas

Reactividad::

Oxidación: El compuesto puede sufrir reacciones de oxidación, pero los ejemplos específicos son escasos.

Sustitución: Podría participar en reacciones de sustitución, aunque los detalles siguen siendo esquivos.

Reducción: Pueden ocurrir reacciones de reducción, lo que lleva a la formación de derivados reducidos.

Derivados de hidracina: Utilizados en el paso inicial de condensación.

Isocianatos: Reaccionan con la hidracina para formar el anillo de pirazol.

Agentes de ciclización: Facilitan la formación del anillo de isoindol.

Productos principales:: El producto principal es el propio compuesto objetivo, con sus características porciones de pirazol e isoindol.

Aplicaciones Científicas De Investigación

Química::

Bloque de construcción: Los investigadores lo utilizan como bloque de construcción para diseñar nuevas moléculas orgánicas.

Grupos funcionales: Sus grupos funcionales únicos lo hacen valioso para estudios de química sintética.

Ensayos biológicos: Investigado por posibles actividades biológicas (p. ej., antimicrobiana, antitumoral).

Desarrollo de fármacos: Puede servir como un andamio para el diseño de fármacos.

Tintes y pigmentos: Su funcionalidad azo encuentra aplicaciones en tintes y pigmentos.

Ciencia de materiales: Utilizado en la síntesis de materiales debido a su estructura interesante.

Mecanismo De Acción

El mecanismo de acción preciso sigue siendo incierto. Se necesita más investigación para dilucidar sus objetivos moleculares y vías.

Comparación Con Compuestos Similares

Si bien los análogos específicos no están fácilmente disponibles, la combinación única de grupos funcionales de este compuesto lo diferencia. Los compuestos similares incluyen otros derivados azo y estructuras basadas en isoindol.

Recuerda que este compuesto es parte de una colección de productos químicos raros y únicos, y sus datos analíticos pueden ser limitados

Propiedades

IUPAC Name |

2-(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O3/c1-11-15(18(24)21(19-11)12-7-3-2-4-8-12)20-16(22)13-9-5-6-10-14(13)17(20)23/h2-10,15H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZVXSGVMJALQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1N2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2,4-dichlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12040005.png)

![3-(3-ethoxyphenyl)-N'-[(E)-(4-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12040010.png)

![1-{(E)-[(2Z)-(4-phenyl-1,3-thiazol-2(3H)-ylidene)hydrazinylidene]methyl}naphthalen-2-ol hydrobromide](/img/structure/B12040014.png)

![3-[(3-Ethyl-[1,2,4]triazolo[4,3-c]quinazolin-5-yl)amino]benzoic acid](/img/structure/B12040021.png)

![2-amino-4-(3,4-diethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12040026.png)

![3-(3,6-diiodo-9H-carbazol-9-yl)-N'-[(E)-(2-hydroxyphenyl)methylidene]propanehydrazide](/img/structure/B12040033.png)

![methyl 4-[(E)-{2-[(4-benzylpiperazin-1-yl)acetyl]hydrazinylidene}methyl]benzoate](/img/structure/B12040063.png)

![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12040066.png)